Allyl 4-Hydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
prop-2-enyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSVQJVBIWZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457545 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18982-18-8 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Allyl 4-Hydroxybenzoate (B8730719)
The preparation of Allyl 4-Hydroxybenzoate is primarily achieved through classical organic reactions, including esterification and alkylation, with growing attention towards more sustainable, green chemistry approaches.
Esterification represents the most direct method for synthesizing this compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.commasterorganicchemistry.com
A common and effective method is the Fischer esterification, which involves heating 4-hydroxybenzoic acid with an excess of allyl alcohol. masterorganicchemistry.com In one specific example, a solution of 4-hydroxybenzoic acid was refluxed for 24 hours with a large excess of allyl alcohol and a few drops of sulfuric acid as a catalyst. After workup, which included distillation of the excess alcohol and washing with a sodium bicarbonate solution, colorless crystals of this compound were obtained with a high yield of 88%. iucr.org
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.com Variations of this method aim to improve yield and reaction conditions. For instance, using an ionic liquid like 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) as a medium with potassium fluoride (B91410) as a promoting base offers a chemoselective route for the synthesis of allylic esters of hydroxybenzoic acids. researchgate.net
Table 1: Comparison of Esterification Methods for this compound Synthesis
| Method | Carboxylic Acid | Alcohol | Catalyst/Base | Conditions | Yield | Reference |
| Fischer Esterification | 4-Hydroxybenzoic Acid | Allyl Alcohol (excess) | Sulfuric Acid | Reflux, 24 h | 88% | iucr.org |
| Ionic Liquid-Promoted | Hydroxybenzoic Acids | Allyl Halide | Potassium Fluoride | Ionic Liquid Medium | Good | researchgate.net |
| General Fischer | Generic R-COOH | Allyl Alcohol | Acid (H+) | Equilibrium | N/A | masterorganicchemistry.com |
An alternative synthetic pathway involves the alkylation of a pre-existing 4-hydroxybenzoic acid derivative. In this approach, the carboxyl group is typically protected as an ester (e.g., ethyl or methyl ester) before the phenolic hydroxyl group is alkylated using an allyl halide.
One multi-step process involves the initial esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate. google.com This intermediate is then subjected to allyl-etherification by reacting it with an allyl halide, such as allyl bromide, in the presence of a base like sodium in ethanol. google.com This method selectively targets the hydroxyl group for alkylation. A similar strategy involves reacting ethyl-4-hydroxybenzoate with appropriate tosylate intermediates in acetone (B3395972) with potassium carbonate. mdpi.com
Another approach employs a nonquaternizable tertiary amine, such as N,N-diisopropylethylamine, to facilitate the reaction between 4-hydroxybenzoic acid and an allyl halide like allyl bromide. google.com This process can be chemoselective, favoring esterification of the carboxyl function over O-alkylation of the hydroxy function, although competing reactions are a major consideration. google.com
Table 2: Alkylation Strategies for Synthesizing this compound and Related Compounds
| Precursor | Alkylating Agent | Reagent/Catalyst | Solvent | Product | Reference |
| Ethyl 4-hydroxybenzoate | Allyl Halide | Sodium in Ethanol | Ethanol | Allyl ether of ethyl hydroxy-benzoate | google.com |
| 4-Hydroxybenzoic Acid | Allyl Bromide | N,N-diisopropylethylamine | N/A | Benzyl (B1604629) p-hydroxybenzoate* | google.com |
| Ethyl 4-hydroxybenzoate | Tosylate Intermediates | Potassium Carbonate | Acetone | 4-Alkoxyethoxybenzoic Acid Esters | mdpi.com |
| 5-Aminosalicylic Acid | Allyl Bromide | Triethylamine | DMF | 5-(diallylamino)-2-hydroxybenzoic acid | mdpi.com |
| Note: The reference describes the general process using benzyl chloride as an example, but specifies it is applicable to allyl bromide. |
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave-assisted synthesis is a prominent green chemistry technique. For example, treating ethyl p-hydroxybenzoate with hydrazine (B178648) hydrate (B1144303) in a lab-made microwave oven, using water as a solvent instead of organic alternatives, can produce the corresponding hydrazide derivative in a very short time (3 minutes) and high yield (93%). chemmethod.com While this produces a derivative, the principles are applicable to the synthesis of the parent ester, significantly reducing reaction times and avoiding volatile organic solvents. chemmethod.com
The use of ionic liquids as recyclable solvents provides another green alternative to traditional organic solvents. researchgate.net Furthermore, biocatalysis, which employs enzymes for chemical transformations, offers a highly sustainable approach. thesciencenotes.com Enzymatic hydroxylation of aromatic compounds can produce 4-hydroxybenzoate with high selectivity and efficiency, minimizing the need for harsh chemicals and reducing waste. thesciencenotes.com
Advanced Synthetic Strategies Involving this compound
This compound is not only a final product but also a valuable substrate for more complex and advanced synthetic transformations, enabling the construction of intricate molecular architectures.
A novel and powerful transformation involving allyl esters is the Cobalt-Hydride-Catalyzed Alkene-Carboxylate Transposition (ACT). chemrxiv.orgresearchgate.net This reaction stands out as an atom-economic and synthetically reliable method. researchgate.net Unlike classical rearrangements that yield 1,2-alkene/1,3-acyloxy shifted products, this cobalt-catalyzed strategy uniquely produces 1,3-alkene/1,2-acyloxy shifted products. chemrxiv.orgacs.org
The reaction proceeds via a 1,2-radical migration (RaM) mechanism. chemrxiv.org A cobalt-hydride catalyst initiates the process through a metal-hydride hydrogen atom transfer (MHAT). acs.org This strategy exhibits broad functional group tolerance and is suitable for the late-stage modification of complex molecules and for synthesis on a gram scale. researchgate.netacs.org For a substrate like this compound, this transformation would rearrange the allyl and carboxylate functionalities, expanding its synthetic utility and providing access to new chemical structures for medicinal and materials chemistry. chemrxiv.orgacs.org
This compound can be derivatized and used in powerful tandem reactions, such as the Sonogashira coupling followed by a cyclization step. The Sonogashira reaction is a cross-coupling reaction that forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.org
To utilize this compound in such a sequence, the aromatic ring would first need to be halogenated, for instance, by introducing an iodine or bromine atom at a position ortho to the hydroxyl group. This modified substrate can then undergo a Sonogashira coupling with a suitable terminal alkyne. Following the coupling, the molecule can be designed to undergo a subsequent intramolecular cyclization. For example, tandem Sonogashira coupling/5-endo-dig cyclization reactions performed on 2,3-dihalophenols are an efficient route to creating functionalized benzo[b]furans. acs.org This demonstrates how a strategically modified this compound could serve as a precursor to complex heterocyclic systems.
Table 3: Conceptual Components for Tandem Sonogashira/Cyclization of a Halogenated this compound Derivative
| Reaction Step | Substrate Component | Reagent(s) | Catalyst System | Intermediate/Product |
| Halogenation | This compound | I₂ or Br₂ with catalyst | N/A | Iodo/Bromo-Allyl 4-Hydroxybenzoate |
| Sonogashira Coupling | Halogenated Derivative | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Alkyne-substituted this compound |
| Cyclization | Alkyne-substituted Intermediate | Base or Heat | N/A | Furan-annulated Benzene (B151609) Ring |
Functionalization of Benzo[b]furans via this compound Derivatives
The direct synthesis of functionalized benzo[b]furans from this compound itself is not extensively documented in scientific literature. However, the structural motifs present in derivatives of this compound are highly relevant to established methods for benzo[b]furan construction. Benzo[b]furans are a vital class of heterocyclic compounds found in many natural products and bioactive molecules. mdpi.comrsc.org Their synthesis is a significant goal for pharmaceutical and materials chemists. mdpi.com
A plausible, albeit hypothetical, pathway from a derivative of this compound to a benzo[b]furan involves a two-step sequence: a Claisen rearrangement followed by an intramolecular cyclization. This would begin with the corresponding ether, methyl 4-(allyloxy)benzoate.
Claisen Rearrangement : The initial step would be a thermal or acid-catalyzed Claisen rearrangement of methyl 4-(allyloxy)benzoate. This acs.orgacs.org-sigmatropic rearrangement would migrate the allyl group from the ether oxygen to the ortho position on the benzene ring, yielding methyl 3-allyl-4-hydroxybenzoate.
Intramolecular Cyclization : The resulting ortho-allyl phenol (B47542) is a classic precursor for benzo[b]furan synthesis. This intermediate can undergo oxidative cyclization, often catalyzed by transition metals like palladium, to form the furan (B31954) ring fused to the benzene core.
While this specific sequence starting from a 4-hydroxybenzoate derivative is a logical synthetic design, reported methods for synthesizing functionalized benzo[b]furans typically employ other starting materials. For instance, efficient syntheses have been developed starting from 2,3-dihalophenols, which undergo a tandem Sonogashira coupling and 5-endo-dig cyclization to produce 4-halobenzo[b]furans that can be further functionalized. google.comacs.org Other modern approaches include cascade radical cyclizations, which can build complex polycyclic benzofurans. rsc.orgnih.gov
Reaction Mechanisms and Mechanistic Studies
Acid-Catalyzed Rearrangements of this compound
Phenolic esters such as this compound are susceptible to acid-catalyzed rearrangements that result in the migration of the acyl group. The primary transformation in this category is the Fries Rearrangement . wikipedia.orgorganic-chemistry.org
Under the influence of a Lewis acid (e.g., AlCl₃, BF₃) or a strong protic acid, the acyl group of the phenolic ester migrates to the aromatic ring, yielding a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org The reaction mechanism is widely accepted to proceed through the formation of a free acylium carbocation. wikipedia.org
The key steps are as follows:
A Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. wikipedia.org
This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen.
This step generates a free acylium carbocation (allyl-C=O⁺).
The acylium ion then acts as an electrophile in a standard electrophilic aromatic substitution reaction with the activated phenol ring. wikipedia.org
The substitution occurs selectively at the positions ortho and para to the hydroxyl group. Since the para position is blocked by the ester linkage in the starting material, the rearrangement of this compound would be expected to favor the ortho position (position 3). The regioselectivity between the ortho and para products can often be controlled by reaction conditions such as temperature. wikipedia.org
This reaction is industrially significant for synthesizing hydroxy aryl ketones, which are valuable intermediates in the production of pharmaceuticals. wikipedia.org It is important to distinguish the Fries rearrangement of the ester from the Claisen rearrangement, which applies to the isomeric allyl aryl ether. grafiati.com
Intramolecular Catalysis in Related Benzoate (B1203000) Esters
Intramolecular catalysis occurs when a functional group within the reacting molecule itself participates in the reaction, accelerating the rate. In benzoate esters, a neighboring hydroxyl or amino group can act as an intramolecular catalyst during hydrolysis.
Studies on 2-aminobenzoate (B8764639) esters reveal that the neighboring amine group provides potent intramolecular general base catalysis. acs.org The hydrolysis rate for these esters is pH-independent over a range from pH 4 to 8. acs.org The proposed mechanism involves the amino group acting as a general base, activating a water molecule which then attacks the ester carbonyl. This intramolecular assistance leads to a rate enhancement of 50- to 100-fold compared to their para-substituted counterparts, which lack this neighboring group participation. acs.org
Similarly, salicylate (B1505791) esters (2-hydroxybenzoate esters) also exhibit intramolecular general base-catalyzed hydrolysis. The ortho-hydroxyl group facilitates the reaction, and this system is often used as a model for enzymatic reactions. psu.edu
However, for This compound , this mechanism is not viable. The hydroxyl group is in the para position, which is too remote from the ester carbonyl group to provide effective intramolecular catalysis. Studies comparing the hydrolysis of methyl salicylate to methyl p-hydroxybenzoate show the rate for the para-isomer is significantly lower, underscoring the necessity of the ortho-positioning for this catalytic effect. acs.orgpsu.edu The difference in hydrolysis mechanisms between salicylate esters and p-hydroxybenzoate esters is reflected in their distinct activation parameters under similar solvent conditions. psu.edu
| Ester Derivative | Neighboring Group | Position | Observed Catalytic Effect | Relative Rate Enhancement |
|---|---|---|---|---|
| 2-Aminobenzoate Ester | Amino (-NH₂) | ortho | Intramolecular General Base Catalysis | 50-100x vs. para isomer acs.org |
| Salicylate Ester | Hydroxyl (-OH) | ortho | Intramolecular General Base Catalysis | Significant (at least 1,000,000x vs. para isomer in dioxane) acs.org |
| 4-Hydroxybenzoate Ester | Hydroxyl (-OH) | para | No Intramolecular Catalysis | Baseline (no enhancement) acs.orgpsu.edu |
Radical Migration Strategies in Allyl Carboxylate Transformations
Allyl carboxylates, including structures like this compound, are versatile substrates in radical chemistry. nih.gov Recent strategies have exploited 1,2-radical migration (RaM) to achieve novel transformations that are otherwise difficult to access. nih.govchemrxiv.org These methods expand the reaction profile of allyl carboxylates beyond traditional two-electron pathways. nih.govacs.org
Cobalt-Hydride Catalyzed Alkene-Carboxylate Transposition (ACT)
A novel cobalt-hydride catalyzed Alkene-Carboxylate Transposition (ACT) of allyl carboxylates has been developed to produce 1,3-alkene/1,2-acyloxy shifted products, which are distinct from those obtained via classic acs.orgacs.org-sigmatropic rearrangements. chemrxiv.orgacs.orgchemrxiv.org This transformation demonstrates broad functional group tolerance and is effective even for the late-stage modification of complex molecules. chemrxiv.orgresearchgate.net
The proposed mechanism involves two key steps:
Metal-Hydride Hydrogen Atom Transfer (MHAT) : The cobalt-hydride catalyst transfers a hydrogen atom to the alkene of the allyl carboxylate, generating a radical intermediate. chemrxiv.orgacs.org
1,2-Radical Migration (RaM) : The initially formed radical undergoes a 1,2-migration of the acyloxy group to form a more stable radical, which then leads to the final isomerized product. chemrxiv.orgchemrxiv.org
Photoinduced, Phosphine-Catalyzed 1,3-Carbobromination
Another innovative strategy is the visible-light-induced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates. acs.orgnih.govnih.gov This reaction was developed to overcome the challenge of achieving catalytic radical 1,3-difunctionalization of these substrates. acs.orgnih.gov The reaction proceeds through a non-chain radical mechanism. acs.orgnih.gov
The key mechanistic features include:
Electron Donor-Acceptor (EDA) Complex Formation : The reaction is initiated by the formation of an EDA complex. nih.govnih.gov
1,2-Radical Migration (RaM) : Inspired by the Surzur-Tanner rearrangement, a radical is generated on the substrate, which then undergoes a 1,2-acyloxy shift. nih.gov
Br-Atom Transfer : The sequence is terminated by a bromine atom transfer process, yielding the 1,3-carbobrominated product. acs.orgnih.gov
These radical migration strategies represent a significant expansion of the synthetic utility of allyl carboxylates, providing access to valuable and structurally diverse building blocks. nih.govchemrxiv.org
| Transformation | Catalyst System | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|---|
| Alkene-Carboxylate Transposition (ACT) | Cobalt-Hydride Complex | Metal-Hydride Hydrogen Atom Transfer (MHAT), 1,2-Radical Migration (RaM) | 1,3-Alkene/1,2-Acyloxy Shifted Products | chemrxiv.orgacs.orgchemrxiv.org |
| 1,3-Carbobromination | Visible Light / Phosphine Catalyst | EDA Complex Formation, 1,2-Radical Migration (RaM), Br-Atom Transfer | Substituted Isopropyl Carboxylates (1,3-difunctionalized) | acs.orgnih.govnih.gov |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of allyl 4-hydroxybenzoate (B8730719). Analysis of ¹H, ¹³C, and, for specific derivatives, ³¹P NMR spectra allows for the unambiguous assignment of each atom's position in the molecular structure.
The ¹H NMR spectrum of allyl 4-hydroxybenzoate provides precise information on the chemical environment of the protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton signals are observed at distinct chemical shifts (δ) measured in parts per million (ppm).
The aromatic protons on the benzoate (B1203000) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons adjacent to the carbonyl group (ortho) are deshielded and resonate downfield at approximately 7.99 ppm, while the two protons adjacent to the hydroxyl group (meta) appear upfield at around 6.88 ppm. A singlet for the hydroxyl proton is also observed, in this case at 6.61 ppm.
The allyl group protons exhibit a complex multiplet pattern due to spin-spin coupling. The internal vinyl proton (-CH=) appears as a multiplet around 6.04 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and show separate multiplets at approximately 5.42 ppm and 5.27 ppm. The two protons of the methylene (B1212753) group (-OCH₂-) adjacent to the ester oxygen are observed as a multiplet at about 4.80 ppm. The fluxional behavior of the allyl group in solution at room temperature results in these multiplet signals rather than a more rigid AMX pattern that would be expected if rotation were hindered.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.99 | d | 8.8 | 2H, Aromatic (ortho to C=O) |
| 6.88 | d | 8.8 | 2H, Aromatic (ortho to OH) |
| 6.61 | s | - | 1H, Phenolic -OH |
| 6.04 | m | 5.6, 5.5 | 1H, -CH=CH₂ |
| 5.42 | m | 2.8, 1.6 | 1H, -CH=CH₂ (terminal) |
| 5.27 | m | 2.8, 1.6 | 1H, -CH=CH₂ (terminal) |
| 4.80 | m | 5.6, 2.8 | 2H, -O-CH₂- |
The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 166-167 ppm. The aromatic carbons would show four distinct signals: the carbon bearing the hydroxyl group (C-OH) would be highly shielded, appearing around 160 ppm. The carbon attached to the ester group (C-COO) would be found near 122 ppm. The two aromatic CH carbons ortho to the hydroxyl group would appear around 115 ppm, and the two CH carbons ortho to the ester would be further downfield at approximately 131-132 ppm.
For the allyl group, the methylene carbon attached to the oxygen (-O-CH₂-) is expected around 65-66 ppm. The internal vinyl carbon (-CH=) would be at approximately 132 ppm, and the terminal vinyl carbon (=CH₂) would be the most shielded of the sp² carbons, appearing around 118 ppm.
When this compound is used as a substituent to create derivatives, such as hexa(this compound)cyclotriphosphazene, ³¹P NMR spectroscopy becomes a critical tool for characterization. researchgate.net In these molecules, the central inorganic ring is composed of alternating phosphorus and nitrogen atoms.
The ³¹P NMR spectrum is used to confirm the complete substitution of the starting material, hexachlorocyclotriphosphazene (HCTP), where all six chlorine atoms are replaced by this compound moieties. The analysis of the final product typically reveals a single sharp peak in the spectrum. For instance, a singlet peak observed around 15 ppm indicates that all phosphorus atoms are in chemically equivalent environments. ijcce.ac.ir This confirms a symmetrical, hexasubstituted structure and the successful formation of a single, pure product. ijcce.ac.ir The chemical shift for the starting HCTP is typically around 20.3 ppm, and the upfield shift upon substitution is characteristic of the replacement of chlorine with an aryloxy group. ijcce.ac.ir
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives through the analysis of their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) spectroscopy of this compound allows for the clear identification of its constituent functional groups. The spectrum shows characteristic absorption peaks corresponding to the hydroxyl, ester, aromatic, and alkene moieties. researchgate.net
A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, intense peak around 1680-1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The presence of the allyl group is confirmed by the C=C double bond stretching vibration, which appears around 1603-1640 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations for the sp² carbons of the alkene and aromatic ring are observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene group appear just below this value. The C-O stretching of the ester can be found in the 1100-1300 cm⁻¹ region.
When forming derivatives like hexa(this compound)cyclotriphosphazene, the disappearance of the broad O-H stretching band confirms that the hydroxyl group has reacted. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | O-H Stretch | Phenolic Hydroxyl |
| ~3100-3000 | C-H Stretch | Aromatic & Alkene (sp²) |
| <3000 | C-H Stretch | Alkane (sp³) |
| ~1700 | C=O Stretch | Ester |
| ~1603 | C=C Stretch | Alkene |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1100-1300 | C-O Stretch | Ester |
A deeper vibrational spectroscopic analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), provides a more detailed assignment of the normal vibrational modes of the molecule. For 4-hydroxybenzoic acid and its esters, the vibrational modes are complex and involve the entire molecule. nih.gov
The vibrations of the 4-hydroxybenzoate moiety are well-characterized. The vibrational modes include in-plane and out-of-plane bending of the C-H and O-H bonds, as well as torsional motions of the carboxyl and hydroxyl groups relative to the benzene ring. nih.gov For 4-hydroxybenzoic acid (4-HA), the dominant vibrational modes in the terahertz region are identified as in-plane bond angle bending and dihedral angle torsion. nih.gov
The conjugation of the carbonyl group with the aromatic ring influences the C=O stretching frequency, typically lowering it compared to a non-conjugated ester. Furthermore, intermolecular hydrogen bonding involving the phenolic -OH group can cause significant broadening and shifting of its characteristic stretching and bending vibrations. plos.org The allyl group introduces its own set of characteristic vibrations, including the aforementioned C=C and =C-H stretching, as well as various bending (scissoring, wagging, twisting) modes for the -CH₂- and =CH₂ groups. These detailed analyses are crucial for understanding the molecule's conformational properties and intermolecular interactions in the solid state. plos.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can elucidate the elemental composition and structure of a molecule. For this compound, which has a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol , the exact mass is 178.062994177 Da. nih.gov
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation patterns are characteristic of the molecule's structure. While a specific mass spectrum for this compound is not detailed in the available literature, typical fragmentation pathways for benzoate esters and compounds with allyl groups can be predicted. thieme-connect.depharmacy180.com The molecular ion peak (M⁺) would be expected at m/z 178.
Common fragmentation reactions for esters include cleavage of the bond alpha to the carbonyl group. pharmacy180.com For this compound, this could involve several key fragmentation steps:
Loss of the allyloxy radical (•OCH₂CH=CH₂) : This would lead to the formation of the 4-hydroxybenzoyl cation at m/z 121. This ion is often a prominent peak in the mass spectra of 4-hydroxybenzoates. nih.gov
Loss of the allyl group (C₃H₅•) : Cleavage of the ether C-O bond could result in the loss of an allyl radical, leading to a fragment at m/z 137.
Formation of the allyl cation : The allyl cation (C₃H₅⁺) at m/z 41 is a very stable carbocation and is frequently observed in the mass spectra of allyl-containing compounds. nih.gov
Rearrangement and subsequent fragmentation : The molecular ion can undergo rearrangements, such as a McLafferty rearrangement if applicable, although this is less common in aromatic esters compared to their aliphatic counterparts. Fragmentation of the aromatic ring itself can also occur, though it typically requires higher energy. thieme-connect.de
The fragmentation of isomeric compounds like allyl salicylate (B1505791) shows a base peak at m/z 120, corresponding to the loss of the allyl group and subsequent rearrangement, and a significant peak for the molecular ion at m/z 178. nih.gov A similar pattern with characteristic fragments would be expected for this compound, providing a fingerprint for its identification.
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound like this compound.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. iucr.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. A key finding is the presence of two independent molecules in the asymmetric unit. iucr.org The crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₀O₃ |
| Formula Weight | 178.18 |
| Temperature (K) | 296 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0754 (13) |
| b (Å) | 10.1584 (10) |
| c (Å) | 13.0652 (12) |
| β (°) | 107.419 (2) |
| Volume (ų) | 1781.1 (3) |
| Z | 8 |
| R-factor (%) | 5.2 |
The 4-hydroxybenzoate portion of the molecule maintains an expected planar geometry, which is comparable to that observed in related structures like methyl and ethyl p-hydroxybenzoate. iucr.org
A significant feature of the this compound crystal structure is the presence of conformational disorder in one of the two independent molecules within the asymmetric unit. iucr.org This disorder specifically affects the allyl group and is attributed to a degree of free rotation of approximately 15 degrees around the C-C bond of the allyl moiety. iucr.org
The atoms C111 and C121 were found to be disordered with C112 and C122, respectively, with refined site-occupancy factors converging to 0.50. iucr.org This torsional flexibility is reflected in the torsion angles involving the allyl group, which span a range from 121.8 (3)° to 136.7 (18)°. iucr.org Such conformational flexibility is not uncommon for molecules containing an allyl ester group. iucr.orgnih.gov This dynamic behavior is likely retained in solution, as suggested by ¹H NMR data where multiplets are observed for the allyl protons instead of a more complex pattern that would indicate hindered rotation. iucr.org A similar disorder in an allyl group has also been noted in the structure of allyl 4-hydroxyphenyl carbonate. nih.gov
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound leads to the formation of a significant hydrogen-bonding network in the crystal structure. iucr.orglibretexts.org The analysis reveals classical O-H···O hydrogen bonds that link the molecules together. iucr.org
Each of the two independent molecules forms separate one-dimensional chains that run parallel to the b-axis of the crystal lattice. iucr.org The steric hindrance created by the bulky allyl groups prevents significant π-π stacking interactions between the benzene rings of adjacent chains. iucr.org This results in well-separated chains within the crystal packing. iucr.org The geometry of the principal hydrogen bonds is detailed in the table below.
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| O3–H3···O12ⁱ | 0.82 | 1.89 | 2.701(2) | 169 |
| O13–H13···O2ⁱⁱ | 0.82 | 1.92 | 2.709(2) | 161 |
Symmetry codes: (i) −x, y + 1/2, −z + 1/2; (ii) −x, y - 1/2, −z + 1/2
Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in the arrangement of molecules in the crystal lattice. nih.govacs.org While no polymorphs of this compound have been specifically reported in the searched literature, studies on related hydroxybenzoates, such as methyl 4-hydroxybenzoate (methylparaben), demonstrate the prevalence of this phenomenon in this class of compounds. researchgate.netplos.org
Similarly, studies on isomeric dihydroxybenzoic acids have shown that solvent-free crystallization methods can yield new guest-free polymorphs that are inaccessible through solution crystallization. acs.org The existence of multiple polymorphic forms in closely related hydroxybenzoates suggests that this compound may also be capable of forming different crystalline structures under varying experimental conditions.
Microcrystal Electron Diffraction (MicroED)
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a powerful method for determining the atomic-resolution structures of small organic molecules from nanocrystals. nih.govhhu.de This technique is particularly valuable when traditional single-crystal X-ray diffraction is not feasible due to the inability to grow sufficiently large crystals (typically on the order of micrometers). hhu.deresearchgate.net MicroED can obtain high-quality diffraction data from crystals that are a billionth the size of those required for X-ray methods. nih.gov
The method involves collecting electron diffraction data from a continuously rotating, frozen-hydrated nanocrystal using a very low-dose electron beam. nih.govresearchgate.net The data can then be processed using standard X-ray crystallography software to solve the three-dimensional structure. nih.gov A key advantage of MicroED is its ability to analyze samples directly from powders, including those from commercial suppliers or crude reaction mixtures, often without the need for extensive purification or crystallization screening. hhu.deacs.org This has been demonstrated in the structural elucidation of various small molecules, including pharmaceutical compounds and natural products, sometimes even from heterogeneous mixtures. nih.govacs.org
While there are no specific reports on the analysis of this compound using MicroED, the technique has been successfully applied to other functionalized hydroxybenzoate derivatives. acs.org In one study, MicroED was used to rapidly determine the structures of several 4-oxy-2-hydroxybenzoate-based monomers from nanocrystalline powders, with the resulting structures showing excellent agreement with those obtained by conventional single-crystal X-ray diffraction. acs.org This demonstrates the potential of MicroED as a rapid and reliable tool for the structural characterization of this compound, should suitable single crystals for X-ray analysis be difficult to obtain. acs.orgchemrxiv.org
Computational Chemistry and Theoretical Investigations of Allyl 4 Hydroxybenzoate
Computational chemistry provides powerful tools for understanding the molecular properties and behavior of Allyl 4-Hydroxybenzoate (B8730719) at an electronic level. Theoretical investigations, particularly those employing quantum chemical methods, offer deep insights into its structure, spectroscopy, and reactivity, complementing experimental findings.
Applications of Allyl 4 Hydroxybenzoate in Polymer Science and Materials Chemistry
Allyl 4-hydroxybenzoate (B8730719), a bifunctional molecule featuring a polymerizable allyl group and a phenolic hydroxyl group, serves as a versatile monomer in the synthesis of a wide array of polymeric materials. Its unique structure allows for its incorporation into polymers through various polymerization techniques, leading to materials with tailored properties for specialized applications, ranging from optical resins to advanced biomedical materials.
Q & A
Q. What are the recommended synthetic methodologies for preparing Allyl 4-Hydroxybenzoate with high purity?
this compound can be synthesized via esterification of 4-hydroxybenzoic acid with allyl alcohol under acidic or enzymatic catalysis. A common approach involves:
- Acid-catalyzed esterification : React 4-hydroxybenzoic acid with allyl alcohol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux, followed by purification via recrystallization or column chromatography to remove unreacted substrates and byproducts .
- Enzymatic methods : Lipases (e.g., Candida antarctica lipase B) can catalyze ester formation under mild conditions, minimizing side reactions. Solvent selection (e.g., toluene or ionic liquids) and water activity control are critical for optimizing yield .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) provide robust separation. Detection at 254 nm (λmax for phenolic esters) ensures sensitivity .
- GC-MS : Suitable for volatile derivatives. Silylation (e.g., BSTFA) of the hydroxyl group improves volatility. Monitor m/z fragments specific to the allyl and benzoate moieties .
- Spectrophotometric assays : Adapt the Bradford method for protein-free systems by coupling with enzymatic hydrolysis to release 4-hydroxybenzoic acid, followed by colorimetric quantification .
Advanced Research Questions
Q. How does the allyl substituent influence the substrate specificity of 4-hydroxybenzoate 1-hydroxylase?
Enzymatic studies on 4-hydroxybenzoate 1-hydroxylase (e.g., from Candida parapsilosis) reveal strict specificity for the para-hydroxy group. The allyl ester moiety may sterically hinder binding or alter electronic properties:
- Kinetic assays : Compare and values of this compound with 4-hydroxybenzoate using oxygen consumption and NADH oxidation measurements. Uncoupling (H2O2 formation) can occur with bulky substituents, reducing catalytic efficiency .
- Docking simulations : Model the allyl group’s interaction with the enzyme’s active site using molecular dynamics to predict steric clashes or electronic mismatches .
Q. How can researchers resolve contradictions in enzymatic activity data when testing this compound analogs?
Discrepancies often arise from differences in assay conditions or substrate purity:
- Control experiments : Include catalase to distinguish coupled hydroxylation () from uncoupled NADH oxidase activity () .
- HPLC validation : Confirm product formation (e.g., allyl 3,4-dihydroxybenzoate) to rule out false positives from non-enzymatic degradation .
Q. What methodologies are recommended for assessing the photostability and oxidative degradation of this compound?
- Accelerated stability testing : Expose the compound to UV light (e.g., 365 nm) in solution and solid states. Monitor degradation via HPLC and identify products (e.g., quinones) using LC-MS .
- Radical scavenging assays : Use DPPH or ABTS to evaluate antioxidant capacity, which correlates with stability under oxidative stress .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Analog synthesis : Prepare derivatives with varying alkyl/aryl groups on the benzoate or allyl moiety. Test against control compounds (e.g., methyl or propyl esters) .
- Grouping/read-across : Apply OECD guidelines to predict toxicity or bioactivity by comparing with structurally similar parabens (e.g., common ester functional groups, metabolic pathways) .
Q. What strategies mitigate interference from this compound in biomarker studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
